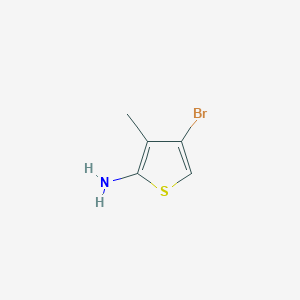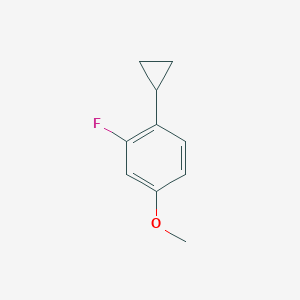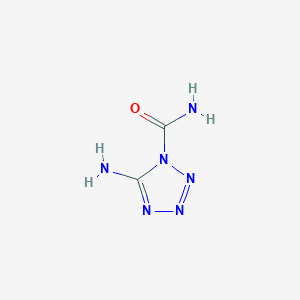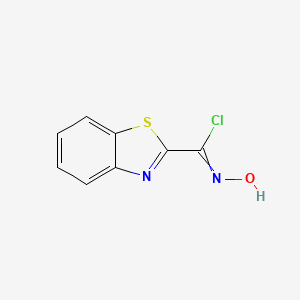
2-Amino-4-bromo-3-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-bromo-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This particular compound is characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the third position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-methylthiophene can be achieved through various methods. One common approach involves the bromination of 3-methylthiophene followed by the introduction of an amino group. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and catalytic processes are often employed .
化学反应分析
Types of Reactions
2-Amino-4-bromo-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, thiols, and coupled products with various functional groups .
科学研究应用
2-Amino-4-bromo-3-methylthiophene has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 2-Amino-4-bromo-3-methylthiophene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The presence of the amino and bromine groups allows it to form hydrogen bonds and halogen bonds, respectively, which can enhance its binding affinity to biological targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication .
相似化合物的比较
Similar Compounds
2-Amino-3-methylthiophene: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-3-methylthiophene: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological activity.
2-Amino-4-chloro-3-methylthiophene: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological properties.
Uniqueness
2-Amino-4-bromo-3-methylthiophene is unique due to the presence of both the amino and bromine groups, which provide a combination of reactivity and binding potential that is not found in other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
属性
分子式 |
C5H6BrNS |
|---|---|
分子量 |
192.08 g/mol |
IUPAC 名称 |
4-bromo-3-methylthiophen-2-amine |
InChI |
InChI=1S/C5H6BrNS/c1-3-4(6)2-8-5(3)7/h2H,7H2,1H3 |
InChI 键 |
RACLNCYZYBMVDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate](/img/structure/B13705679.png)



![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)


![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)





